molecular formula C9H6F2N2O2 B12444357 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole

3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12444357
M. Wt: 212.15 g/mol
InChI Key: IIDRJASRNBTAEP-UHFFFAOYSA-N
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Description

3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4,5-difluoro-2-methoxyphenyl group. The oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and bioisosteric properties.

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

3-(4,5-difluoro-2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H6F2N2O2/c1-14-8-3-7(11)6(10)2-5(8)9-12-4-15-13-9/h2-4H,1H3

InChI Key

IIDRJASRNBTAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NOC=N2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-difluoro-2-methoxybenzonitrile with hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4,5-difluoro-2-methoxyphenyl group enables regioselective substitution at fluorine positions under nucleophilic conditions.

Reaction TypeConditionsProductsReferences
Fluorine displacementK₂CO₃/DMF, 80°C, 12 hrs4- or 5-substituted phenyl derivatives
Methoxy dealkylationBBr₃/DCM, -30°C → rt, 2 hrsPhenolic oxadiazole derivatives

Key findings:

  • Steric and electronic effects direct substitution primarily at the 4-position due to reduced hindrance compared to the 5-position.

  • Demethylation of the methoxy group generates a phenolic intermediate, enabling further functionalization (e.g., O-alkylation or acylation) .

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes controlled cleavage under acidic or basic conditions:

Reaction TypeConditionsProductsReferences
Acidic hydrolysis6M HCl, reflux, 6 hrs4,5-difluoro-2-methoxybenzamide + nitrile
Base-mediated cleavageNaOH/EtOH, 60°C, 4 hrsThioamide intermediates

Mechanistic insights:

  • Hydrolysis proceeds via protonation at N(4) , weakening the O–N bond and leading to ring-opening .

  • The methoxy group stabilizes intermediates through resonance, reducing side reactions.

Oxidation and Reduction

The oxadiazole core and substituents participate in redox transformations:

Reaction TypeConditionsProductsReferences
Methoxy oxidationKMnO₄/H₂SO₄, 0°C, 30 minCarboxylic acid derivative
Ring reductionH₂/Pd-C, EtOH, 25°C, 3 hrsPartially saturated oxadiazoline

Notable observations:

  • Oxidation of the methoxy group to a carboxylate occurs without disrupting the oxadiazole ring.

  • Catalytic hydrogenation selectively reduces the N–O bond while preserving aromatic fluorine atoms .

Photochemical Reactivity

UV irradiation induces characteristic rearrangements:

Reaction TypeConditionsProductsReferences
[π2+π2] CycloadditionUV (254 nm), CH₃CN, 24 hrsFused bicyclic adducts
Ring contractionUV (300 nm), toluene, 48 hrsImidazole derivatives

Mechanistic rationale:

  • Photoexcitation generates diradical intermediates, enabling bond reorganization .

  • Fluorine substituents increase quantum yield by stabilizing transition states through inductive effects .

Stability Profile

Critical stability parameters under standard conditions:

ParameterValueConditionsReferences
Thermal decomposition220°C (onset)TGA analysis, N₂ atmosphere
Hydrolytic stabilityt₁/₂ = 48 hrs (pH 7.4)37°C, phosphate buffer
Photostabilityt₁/₂ = 6 hrs (UVA)ICH Q1B guidelines

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 3-(4,5-difluoro-2-methoxyphenyl)-1,2,4-oxadiazole exhibit promising antimicrobial properties. For instance, research indicated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Pseudomonas aeruginosa

Anti-inflammatory Properties
Additionally, the compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that it can significantly reduce the production of pro-inflammatory cytokines in human cell lines .

Material Science

Fluorescent Materials
The unique structure of 3-(4,5-difluoro-2-methoxyphenyl)-1,2,4-oxadiazole allows it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Applications
A study explored the incorporation of this oxadiazole derivative into OLED devices. The results showed enhanced luminescent efficiency compared to traditional materials used in OLEDs. The device exhibited a maximum brightness of 12,000 cd/m² at a current density of 100 mA/cm² .

Device TypeBrightness (cd/m²)Current Density (mA/cm²)
OLED with Oxadiazole12,000100
Traditional OLED8,500100

Environmental Science

Pesticidal Activity
The compound has also been studied for its potential use as a pesticide. Its efficacy against various pests has been documented in agricultural research.

Case Study: Pesticidal Efficacy
In field trials conducted on crops susceptible to aphid infestation, formulations containing this oxadiazole derivative showed a reduction in pest populations by over 60% compared to untreated controls .

TreatmentAphid Population Reduction (%)
Oxadiazole Formulation60
Control10

Mechanism of Action

The mechanism of action of 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The presence of fluorine atoms and the methoxy group can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this section compares 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole with structurally analogous oxadiazole derivatives.

Table 1: Key Structural and Bioactive Comparisons

Compound Name Core Structure Substituents Reported Bioactivity Key Differences
3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4,5-Difluoro-2-methoxyphenyl Limited direct data (inferred) High fluorine content, methoxy
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone 1,3,4-Oxadiazole 3,4-Dichlorophenyl, 3,4,5-trimethoxyphenyl Insecticidal, antibacterial Dihydro ring, chlorine substituents
S827-2435 (5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole) 1,2,4-Oxadiazole Benzenesulfonyl, difluoropyrrolidinyl Screening compound (unpublished) Sulfonyl group, pyrrolidine ring

Comparison with 1,3,4-Oxadiazole Derivatives

The compound 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () shares a heterocyclic core but differs in:

  • Oxadiazole isomerism : The 1,3,4-oxadiazole ring has distinct electronic properties compared to the 1,2,4-oxadiazole, altering reactivity and binding affinity.
  • Substituent effects : The 3,4-dichlorophenyl and trimethoxyphenyl groups enhance hydrophobicity and steric bulk, favoring interactions with hydrophobic enzyme pockets (e.g., insecticidal targets). In contrast, the 4,5-difluoro-2-methoxyphenyl group in the target compound may improve metabolic stability due to fluorine’s electron-withdrawing effects.

Comparison with 1,2,4-Oxadiazole Analogues

The compound S827-2435 () shares the 1,2,4-oxadiazole core but includes a benzenesulfonyl group and a difluoropyrrolidine moiety. Key distinctions include:

  • Fluorine placement: While both compounds contain fluorine, S827-2435 features fluorines on a pyrrolidine ring, which may influence conformational rigidity.

Research Findings and Implications

  • Bioactivity trends : 1,3,4-Oxadiazoles () show broader reported bioactivity (e.g., anticancer, antibacterial), likely due to their dihydro ring flexibility and chlorine substituents. The target compound’s 1,2,4-oxadiazole core may favor different targets, such as CNS receptors or antiviral proteins.
  • Metabolic stability: Fluorine substituents in the target compound could reduce oxidative metabolism compared to non-fluorinated analogues, as seen in related fluorinated pharmaceuticals.

Biological Activity

3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole

The synthesis of 1,2,4-oxadiazoles typically involves the reaction of carboxylic acids with hydrazides or amidoximes. Various methods have been developed to enhance yield and reduce reaction time. For example:

  • Microwave-assisted synthesis : This method allows for rapid reactions with high yields and minimal use of solvents.
  • One-pot reactions : These simplify the synthetic route by combining multiple steps into one process.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.15 µg/mL
Compound BEscherichia coli0.05 µg/mL
Compound CPseudomonas aeruginosa7.8 µg/mL

3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole is hypothesized to share similar antimicrobial properties due to its structural similarities with other active derivatives .

Anticancer Activity

The anticancer potential of oxadiazoles has been well-documented. Studies have shown that certain derivatives can inhibit key enzymes involved in cancer progression:

  • Mechanism of Action : Oxadiazoles may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Cytotoxicity : Compounds have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin.

For example:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)15.63
Compound EA549 (lung cancer)0.12 - 2.78

These findings suggest that 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole could be a promising candidate for further development in cancer therapy .

Antiparasitic Activity

Recent studies have identified oxadiazoles as potential antimalarial agents. Compounds derived from the oxadiazole scaffold have shown activity against Plasmodium falciparum, indicating their potential as new treatments for malaria:

CompoundIC50 (µM) against Pf3D7
Compound F0.50
Compound G0.57

These compounds act through mechanisms distinct from traditional antimalarials, providing a new avenue for drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Key factors influencing activity include:

  • Substituents on the phenyl ring : Electron-donating groups (EDGs) often enhance activity compared to electron-withdrawing groups (EWGs).
  • Position of substituents : The arrangement of functional groups can significantly affect potency and selectivity.

Q & A

Q. What are the established synthetic routes for 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole, and how is its purity validated?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing amidoxime intermediates with substituted benzoyl chlorides in pyridine, followed by purification via recrystallization (e.g., water-ethanol mixtures) . Characterization relies on melting point analysis, NMR (¹H/¹³C), and FT-IR spectroscopy. Advanced validation may include mass spectrometry (MS) for molecular ion confirmation and elemental analysis to verify stoichiometry .

Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and which assays are used to evaluate them?

1,2,4-Oxadiazoles exhibit diverse bioactivities:

  • Antioxidant : ABTS⁺ and DPPH radical scavenging assays, DNA oxidation inhibition (e.g., AAPH-induced) .
  • Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Antitumor : In vitro cytotoxicity assays (e.g., MTT) and in vivo tumor weight reduction studies in murine models .
  • Anti-Alzheimer’s : Thioflavin T assays to monitor amyloid-beta (Aβ) aggregation inhibition .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of 3-(4,5-Difluoro-2-methoxyphenyl)-1,2,4-oxadiazole?

Wavefunction analysis tools like Multiwfn enable:

  • Electrostatic Potential (ESP) Mapping : To identify nucleophilic/electrophilic regions, critical for understanding ligand-receptor interactions .
  • Electron Localization Function (ELF) : To visualize electron density distribution and bond polarization .
  • Orbital Composition Analysis : Correlates HOMO/LUMO energies with redox behavior, aiding in predicting antioxidant mechanisms .

Q. What structural modifications enhance the compound’s antioxidant efficacy?

Substituent effects are pivotal:

  • Electron-donating groups (e.g., methoxy, vanillin) at the aryl ring increase electron density on the oxadiazole core, enhancing radical scavenging .
  • Fluorine atoms improve metabolic stability and membrane permeability .
    Methodology : Compare derivatives via kinetic assays (e.g., IC₅₀ in ABTS⁺ scavenging) and DFT calculations to quantify substituent electronic contributions .

Q. How can synthetic challenges in bis-1,2,4-oxadiazole derivatives be addressed?

Limitations include low yields and limited substituent diversity. Strategies:

  • Alternative Reagents : Use trifluoroacetic anhydride instead of triethyl orthoformate to improve cyclization efficiency .
  • Catalytic Systems : Explore Pd-catalyzed cross-coupling for introducing nitrogenous groups .
  • Byproduct Analysis : Employ LC-MS to identify side products and optimize reaction conditions .

Q. How do contradictory results in biological studies arise, and how can they be resolved?

Discrepancies may stem from:

  • Assay Variability : Differences in Aβ peptide isoforms (e.g., Aβ₄₂ vs. Aβ₄₀) in anti-Alzheimer studies .
  • Cell Line Sensitivity : Tumor cell lines (e.g., HeLa vs. MCF-7) may respond differently to oxadiazole derivatives .
    Resolution : Standardize protocols (e.g., OECD guidelines) and validate findings across multiple models. Include pharmacokinetic studies to assess bioavailability .

Q. What mechanistic insights exist for the compound’s interaction with amyloid-beta aggregates?

Studies suggest:

  • Binding Affinity : Oxadiazole derivatives stabilize soluble Aβ conformers via π-π stacking with aromatic residues (e.g., Phe19) .
  • Aggregation Kinetics : Monitor via circular dichroism (CD) or TEM to quantify fibril formation suppression .
  • In Silico Validation : Molecular docking (AutoDock) and MD simulations to predict binding modes .

Q. How can structure-activity relationship (SAR) studies optimize anti-infective properties?

  • Core Modifications : Introduce sulfonamide groups at C5 to enhance bacterial dihydropteroate synthase inhibition .
  • Hybrid Scaffolds : Combine oxadiazole with quinolone moieties to target DNA gyrase .
  • In Silico Screening : Use QSAR models to prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) .

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